molecular formula C21H19F2N3O B6467606 2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2640819-28-7

2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6467606
CAS No.: 2640819-28-7
M. Wt: 367.4 g/mol
InChI Key: HEXDOGOMZDVWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a synthetic small molecule characterized by a piperidine core substituted with a 1,8-naphthyridine heterocycle and a 2,4-difluorophenyl-acetyl group. This compound is likely explored in oncology or antiviral research, as naphthyridine derivatives are known for their activity in these domains.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c22-17-5-3-16(18(23)13-17)12-20(27)26-10-7-14(8-11-26)19-6-4-15-2-1-9-24-21(15)25-19/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXDOGOMZDVWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and functional distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes
Target Compound : 2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one Not explicitly provided ~457 (estimated) 1,8-Naphthyridine; 2,4-difluorophenyl Kinase inhibition, antiviral research
V001-7046 : 2-(2,6-difluorophenyl)-1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one C28H25F2N3O 457.52 Pyrazole; 2,6-difluorophenyl GPCR modulation (e.g., cannabinoid receptors)
Compound 5 : 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one C13H16BrNO 282.18 Bromophenyl; simpler piperidine Synthetic intermediate for diazo transfer reactions
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C13H16FNO 221.27 4-Fluorophenyl Lab research (limited therapeutic data)
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one C10H8F2N3O 237.19 Triazole; 2,4-difluorophenyl Antifungal (similar to ketoconazole derivatives)
C25H33FN4O : 1-{4-[(3-fluorophenyl)amino]piperidin-1-yl}-2-(4-{[(3S)-3-methylpiperazin-1-yl]methyl}phenyl)ethan-1-one C25H33FN4O 424.56 Methylpiperazine; 3-fluorophenyl Antipsychotic/neuropharmacology (enhanced solubility)

Key Structural and Functional Differences

Heterocyclic Core Variations

  • 1,8-Naphthyridine vs. Pyrazole (V001-7046): The target compound’s 1,8-naphthyridine core enables π-π stacking interactions with kinase ATP-binding sites, whereas V001-7046’s pyrazole group may favor hydrophobic interactions with GPCRs (e.g., cannabinoid receptors) .
  • Triazole () : The triazole-containing analog lacks the piperidine-naphthyridine scaffold, shifting its application toward antifungal activity via cytochrome P450 inhibition .

Fluorophenyl Substitution Patterns

  • 2,4-Difluorophenyl vs.
  • 2,6-Difluorophenyl (V001-7046) : This substitution pattern may reduce off-target interactions compared to 2,4-difluorophenyl due to altered spatial orientation .

Pharmacokinetic Implications

  • Methylpiperazine (C25H33FN4O) : The methylpiperazine group in the analog from improves aqueous solubility, a critical factor for CNS-targeting drugs, whereas the naphthyridine-based compound may exhibit higher tissue penetration due to lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.